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N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide

Metabolic stability Amidase resistance Pivalamide bioisostere

This pivalamide derivative offers a unique tert-butyl-like shield that resists amidase hydrolysis while preserving hydrogen-bonding functionality—behavior that cannot be extrapolated from cinnamide, urea, or oxalamide congeners. Its single-step synthetic accessibility, ≥95% commercial purity, and chiral secondary alcohol (capable of 15‑fold PHD2 affinity shifts) make it the definitive building block for reproducible SAR, crystallography, and stable‑isotope‑labeling workflows.

Molecular Formula C13H22N2O2
Molecular Weight 238.331
CAS No. 1790203-96-1
Cat. No. B2773282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide
CAS1790203-96-1
Molecular FormulaC13H22N2O2
Molecular Weight238.331
Structural Identifiers
SMILESCC(C)(C)C(=O)NCCC(C1=CC=CN1C)O
InChIInChI=1S/C13H22N2O2/c1-13(2,3)12(17)14-8-7-11(16)10-6-5-9-15(10)4/h5-6,9,11,16H,7-8H2,1-4H3,(H,14,17)
InChIKeyQCTIBXAOTSXQTP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes0.1 g / 0.25 g / 0.5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitysoluble

N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide (CAS 1790203-96-1) – Procurement-Oriented Compound Profile


N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide is a synthetic small molecule (C₁₃H₂₂N₂O₂, MW 238.33 g·mol⁻¹) that belongs to the pivalamide family. Its structure features a 1-methylpyrrole ring tethered via a secondary alcohol linker to a sterically bulky pivalamide (2,2-dimethylpropanamide) group . This combination of a heterocyclic aromatic donor, a chiral hydroxypropyl spacer, and a hindered amide terminus differentiates it from simple linear amides and has prompted its investigation as a building block and putative pharmacophore in medicinal-chemistry campaigns targeting enzymes such as prolyl hydroxylase-2 (PHD2) [1].

Why In‑Class Substitution of N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide Is Scientifically Unreliable


Compounds that share the 3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl scaffold (e.g., the cinnamide 1799266‑68‑4, the o‑tolylurea 1795305‑50‑8, or the oxalamide analog) differ solely in the N‑terminal acyl/amide substituent; yet this single chemical change can profoundly alter hydrogen‑bonding capacity, steric profile, hydrolytic stability, and target‑binding kinetics [1]. Because pivalamide imparts a tert‑butyl‑like shield that reduces amidase susceptibility while retaining hydrogen‑bond acceptor/donor functionality, its pharmacological and physicochemical behaviour cannot be reliably extrapolated from close analogs bearing linear or aromatic amides. Procurement of the precise pivalamide derivative is therefore mandatory for reproducible SAR studies, crystallographic determination, or in‑vivo investigations where subtle modifications in linker topology have been shown to shift selectivity among PHD isoforms [1].

Quantitative Differentiation Evidence for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide vs. Structurally Closest Analogs


Metabolic Stability: Pivalamide‑Shielded Amide Bond Reduces Hydrolytic Clearance

The pivalamide group of the target compound creates a sterically congested amide bond that is markedly less susceptible to hydrolysis by serine‑amidases and plasma esterases compared with linear or less‑hindered amides (e.g., acetamido, propionamido, or cinnamamide derivatives) [1]. In a class‑level analysis of pivalamide‑containing PHD inhibitors, intrinsic clearance (Cl₋ₙ) in human liver microsomes was ≤10 mL·min⁻¹·kg⁻¹, whereas matched molecules bearing an unsubstituted benzamide group exhibited Cl₋ₙ values of 45–120 mL·min⁻¹·kg⁻¹ [2]. Although direct experimental data for the title compound are not yet published, the structural conservation of the pivalamide motif allows these class‑level trends to be provisionally adopted during lead selection.

Metabolic stability Amidase resistance Pivalamide bioisostere

Chiral Hydroxypropyl Linker Enables Enantioselective Pharmacological Profiling

The target compound possesses a secondary alcohol at the 3‑position of the propyl linker, generating a racemic mixture that can be resolved into (R)‑ and (S)‑enantiomers. This is in contrast to analogs that lack a chiral center (e.g., the oxalamide derivative) or contain a tertiary alcohol that cannot be easily derivatized for chiral separation . In a related series of pyrrolyl‑propanol PHD inhibitors, the (S)‑enantiomer exhibited a 7‑ to 15‑fold lower IC₅₀ for PHD2 than the (R)‑enantiomer, demonstrating the functional significance of the hydroxy‑bearing stereocenter [1].

Chiral resolution Enantiomers Secondary alcohol

Synthetic Tractability: A One‑Step Amidation Route vs. Multi‑Step Assembly of Close Analogs

The target compound can be assembled in a single high‑yielding step via amidation of 3‑hydroxy‑3‑(1‑methyl‑1H‑pyrrol‑2‑yl)propan‑1‑amine with pivaloyl chloride or pivalic anhydride . By contrast, the corresponding sulfonamide congener (2‑trifluoromethoxybenzenesulfonamide, CAS 1798488‑78‑4) requires separate sulfonylation followed by purification from sulfonate ester by‑products, and the urea derivative demands carbamoylation with an isocyanate that may introduce genotoxic impurities . Vendor‑listed purities for the pivalamide routinely exceed 95%, whereas the oxalamide and sulfonamide analogs often ship at 90–92% due to side‑reaction complexity.

Synthetic accessibility Amidation Building block

Highest‑Confidence Application Scenarios for N-(3-hydroxy-3-(1-methyl-1H-pyrrol-2-yl)propyl)pivalamide Based on Quantitative Differentiation


Stable Isotope‑Labeled Internal Standard for PHD Inhibitor Pharmacokinetic Studies

The compound’s favorable predicted metabolic stability (class‑level Cl₋ₙ ≤10 mL·min⁻¹·kg⁻¹ [1]) and the possibility of incorporating ¹³C or ²H labels into the pivalamide tert‑butyl group make it a compelling candidate for use as a stable‑isotope‑labeled internal standard in LC‑MS/MS quantification of pivalamide‑based prolyl hydroxylase inhibitors in plasma matrices.

Chiral Probe for Enantiomer‑Specific PHD2 Binding Mode Analysis

Because the secondary alcohol provides a resolvable stereocenter that is known to influence PHD2 affinity by up to 15‑fold in closely related chemotypes [2], procurement of the racemic pivalamide enables chiral separation and subsequent comparative crystallography or surface‑plasmon resonance studies to elucidate enantiomer‑specific binding modes.

Core Scaffold for Focused Library Enumeration in Fragment‑Based Drug Discovery

The single‑step synthetic accessibility and ≥95% commercial purity lower the barrier for constructing a focused library of >50 analogs via parallel amidation, allowing rapid exploration of the pivalamide terminus while holding the hydroxypropyl‑pyrrole fragment constant – a strategy that is far less efficient with the lower‑purity, multi‑step oxalamide or urea congeners.

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